2-丙基喹啉-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

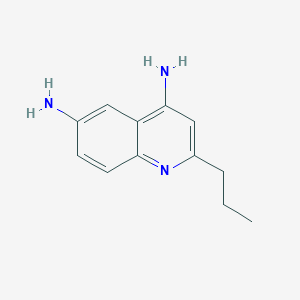

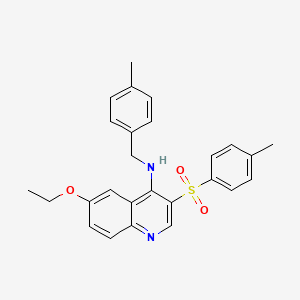

2-Propylquinoline-4,6-diamine, also known as PPQ, is a compound that has been gaining attention in recent years for its potential use in various scientific fields, including medicine and agriculture. It has a molecular formula of C12H15N3 and a molecular weight of 201.273 .

Synthesis Analysis

The synthesis of quinoline derivatives, such as 2-Propylquinoline-4,6-diamine, has been reported in the literature with a wide range of synthesis protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

Amines are classified according to the number of carbon atoms bonded directly to the nitrogen atom. A primary (1°) amine has one alkyl (or aryl) group on the nitrogen atom, a secondary (2°) amine has two, and a tertiary (3°) amine has three . The structure of 2-Propylquinoline-4,6-diamine would need to be analyzed in the context of these classifications.Chemical Reactions Analysis

The reaction between p-PDA and MnO2 nanowires produced di-imine involving 2e− and 2H+. The oxidation of p-PDA was uninfluenced by the effect of different interferents at a lower overpotential of 0 V vs. SCE . More specific reactions involving 2-Propylquinoline-4,6-diamine would need to be investigated further.科学研究应用

抗利什曼原虫活性

已经研究了2-丙基喹啉-4,6-二胺作为治疗内脏利什曼病的潜在药物。该化合物的一种配方在小鼠模型中表现出显著的活性,可降低寄生虫负担,与口服参比药米替福辛相当(Campos Vieira et al., 2011)。

药代动力学分析

已对2-丙基喹啉-4,6-二胺的药代动力学特征进行了研究,特别关注其在小鼠血浆和肝脏中的分布。这项研究对于了解药物的疗效和安全性至关重要(Iglarz et al., 1998)。

癌症治疗

虽然与2-丙基喹啉-4,6-二胺没有直接关联,但对相关化合物氯喹的研究显示出在癌症治疗中作为增敏剂的潜力,指示了类似化合物的潜在研究方向(Solomon & Lee, 2009)。

代谢研究

已探索了2-丙基喹啉-4,6-二胺的代谢途径,确定了特定细胞色素P450在其代谢中的参与,这对于优化其治疗用途至关重要(Belliard et al., 2003)。

合成方法

已开发了2-丙基喹啉-4,6-二胺的高效合成方法。一种方法涉及氟代醇中的多组分条件,提供了通往各种衍生物的可访问途径(Venkateswarlu et al., 2013)。

体内疗效

已证明该化合物在治疗由亚马逊利什曼原虫引起的新世界皮肤利什曼病中的疗效,突显其作为抗利什曼病药物的潜力(Fournet et al., 1996)。

未来方向

作用机制

Mode of Action

Quinoline derivatives often interact with their targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces . These interactions can lead to changes in the conformation or activity of the target, thereby affecting cellular processes .

Biochemical Pathways

The downstream effects of these changes can include alterations in cell growth, differentiation, and survival .

Pharmacokinetics

The bioavailability of 2-Propylquinoline-4,6-diamine would be influenced by factors such as its solubility, stability, and interactions with transport proteins .

Action Environment

The action, efficacy, and stability of 2-Propylquinoline-4,6-diamine can be influenced by various environmental factors . These can include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or organisms .

属性

IUPAC Name |

2-propylquinoline-4,6-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-2-3-9-7-11(14)10-6-8(13)4-5-12(10)15-9/h4-7H,2-3,13H2,1H3,(H2,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKXIWSVDCCRKDT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=C2C=C(C=CC2=N1)N)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Propylquinoline-4,6-diamine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1-benzofuran-2-yl)propyl]pent-4-enamide](/img/structure/B2399696.png)

![Methyl [1-(4-fluorobenzyl)piperidin-4-yl]acetate](/img/structure/B2399698.png)

![3-(2-ethoxyphenyl)-N-(octahydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B2399699.png)

![Methyl (2-([2,3'-bithiophen]-5-yl)ethyl)carbamate](/img/structure/B2399704.png)

![N-(2,4-dimethylphenyl)-2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide](/img/structure/B2399706.png)

![8-benzyl-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2399708.png)

![3-Azabicyclo[3.2.2]nonane hydrochloride](/img/structure/B2399712.png)

![4-[(2,6-Dichloropyrimidin-4-yl)amino]cyclohexan-1-ol](/img/structure/B2399713.png)

![1-Benzoyl-3-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)azepan-2-one](/img/structure/B2399715.png)